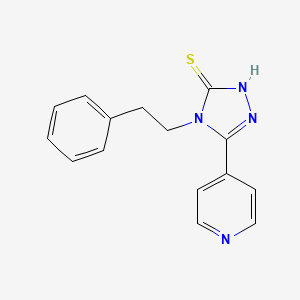

![molecular formula C19H22N6O B5543926 1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds, including structures similar to 1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane, involves complex organic synthesis techniques. For instance, Li et al. (2014) discuss the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, highlighting the efficiency of creating these complex structures through domino reactions involving palladium-catalyzed processes (Li et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed geometrical configurations and the presence of spiro and diaza structural features. For example, Staško et al. (2002) provide insights into the crystalline structure of a related 1,4‐diazaspiro[4.5]decane derivative, demonstrating how hydrogen bonding and molecular geometry influence the compound's solid-state arrangement (Staško et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[4.5]decane derivatives are complex and varied, depending on the functional groups present. The study by Chimichi et al. (1984) on pyridazine-4,5-dicarboxylic anhydride reactions to prepare 1,3,7,8-tetra-azaspiro[4.5]decane derivatives illustrates the diversity of reactions these compounds can undergo, including Smiles-type rearrangements (Chimichi et al., 1984).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal structures, are crucial for understanding the application potential of these compounds. Detailed crystallographic studies, such as those by Manjunath et al. (2011), can reveal the precise molecular arrangements and interactions within the crystal lattice of diazaspiro[4.5]decane derivatives (Manjunath et al., 2011).

Chemical Properties Analysis

Chemical properties of diazaspiro[4.5]decane derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in synthetic chemistry and drug development. The work by Flefel et al. (2017) on synthesizing new 1-thia-azaspiro[4.5]decane derivatives with potential anticancer activity showcases the exploration of chemical properties for therapeutic purposes (Flefel et al., 2017).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformation Studies

The relative configuration of 1,4‐diazaspiro[4.5]decanes, which share structural features with 1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane, has been extensively studied using NMR techniques. These studies reveal preferences for chair conformations and tautomeric equilibriums, offering insights into the structural dynamics crucial for understanding the function and reactivity of such compounds (Guerrero-Alvarez et al., 2004).

Supramolecular Chemistry

Research on spirohydantoin derivatives, which are structurally related to the compound , highlights their role in forming diverse supramolecular architectures. These structures are supported by hydrogen-bonded frameworks, demonstrating the compound's potential in designing materials with specific chemical and physical properties (Gak Simić et al., 2021).

Novel Synthetic Routes to N-Heterocycles

Research into the synthesis of N-heterocycles using ketene acetals highlights innovative approaches to generate diazaspiro[4.5]decane derivatives. These methods underline the versatility of spirocyclic compounds in synthesizing biologically active molecules, showcasing their application in drug discovery and organic synthesis (El-Saghier et al., 2010).

Stereoselective Syntheses

The stereoselective synthesis of spiroacetal enol ethers and dioxaspiro[4.5]decanes from keto alcohols through intramolecular conjugate addition emphasizes the compound's utility in creating enantiomerically pure substances. This is crucial for the development of drugs and materials with specific optical properties (Toshima et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decan-1-yl)methyl]-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-4-15(17-16(5-1)22-26-23-17)14-25-11-2-6-19(25)7-12-24(13-8-19)18-20-9-3-10-21-18/h1,3-5,9-10H,2,6-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJZXQBTJUSGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C3=NC=CC=N3)N(C1)CC4=CC=CC5=NON=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,1,3-Benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)

![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)

![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5543909.png)

![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)